N-1 Substituent Lipophilicity Differentiation: Ethyl vs. Methyl Imidazole-4-sulfonamide
The N-1 ethyl substituent increases predicted lipophilicity compared to the N-1 methyl analog, as reflected in computed LogP values. For 1-ethyl-1H-imidazole-4-sulfonamide, the predicted LogP ranges from -0.36 to -0.45 (depending on computational method), whereas the N-1 methyl congener (1-methyl-1H-imidazole-4-sulfonamide, MW 161.18 g/mol) possesses a lower molecular weight and inherently reduced lipophilicity due to the absence of the additional methylene unit . This difference is structurally inherent: the ethyl group contributes one additional carbon (ΔMW = +14.03 g/mol) and increased van der Waals volume, which directly impacts partitioning behavior in both synthetic intermediates and final drug candidates .
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = -0.36 to -0.45 (predicted); MW = 175.21 g/mol |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-4-sulfonamide (CAS 111124-90-4): MW = 161.18 g/mol; LogP not explicitly reported but structurally lower due to absence of one methylene group |
| Quantified Difference | ΔMW = +14.03 g/mol; estimated ΔLogP ≈ +0.3 to +0.5 units (class-level inference based on methyl-to-ethyl homologation) |
| Conditions | Computational prediction (unspecified software); vendor-reported values from Fluorochem and ChemScene |
Why This Matters
Higher lipophilicity of the ethyl analog can improve membrane penetration in cell-based assays and alter pharmacokinetic properties of downstream derivatives, making it the preferred building block when moderate LogP increase is desired without introducing larger alkyl chains.
